molecular formula C8H4F4O3 B15206301 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B15206301
M. Wt: 224.11 g/mol
InChI Key: XXBCOPDHZXQLCY-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, characterized by the presence of fluorine and hydroxyl groups, as well as a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the precursor in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid, 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol, and substituted benzoic acids .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15)

InChI Key

XXBCOPDHZXQLCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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